

Potential Therapeutic Targets of JBIR-15: A Technical Guide for Researchers

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Prepared for: Researchers, scientists, and drug development professionals.

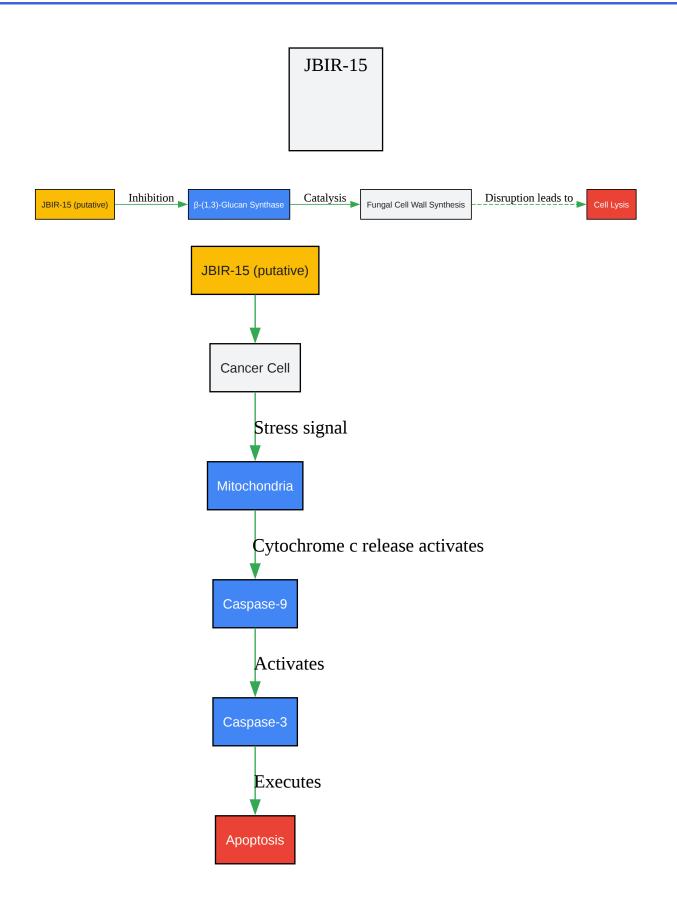
This technical guide provides a comprehensive overview of the current knowledge surrounding **JBIR-15**, a novel aspochracin derivative, and explores its potential as a source for new therapeutic agents. Given that the biological activity of **JBIR-15** is largely unexplored, this document synthesizes information on its chemical nature, the known activities of structurally related compounds, and proposes a strategic workflow for the identification of its therapeutic targets.

Introduction to JBIR-15

JBIR-15 is a cyclic tripeptide, identified as N-demethylaspochracin, isolated from the sponge-derived fungus Aspergillus sclerotiorum[1][2]. Structurally, it belongs to the aspochracin family of mycotoxins. Initial studies have indicated that **JBIR-15** is non-toxic to mammalian cell lines and insects, suggesting a favorable preliminary safety profile[1]. However, its specific biological activities and molecular targets remain to be elucidated. The exploration of its therapeutic potential is warranted, given the diverse bioactivities observed in other fungal cyclic peptides.

Chemical Structure of JBIR-15:

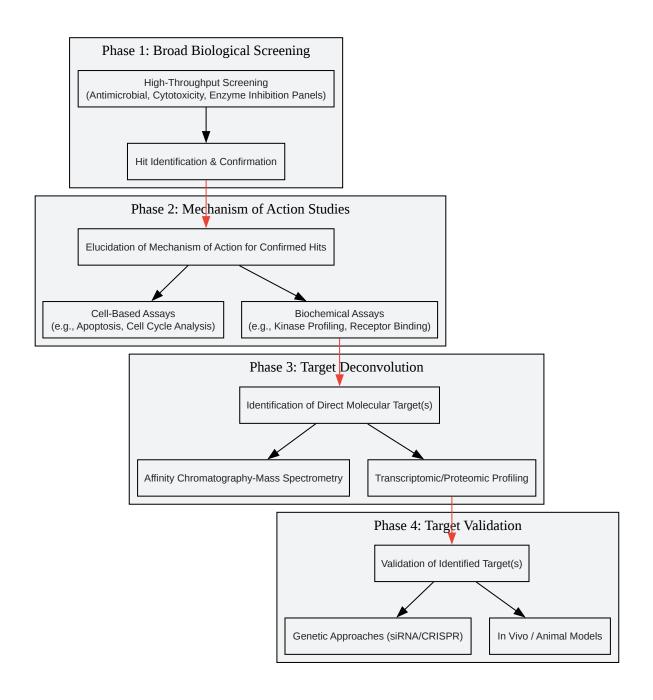












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References

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- 2. JBIR-15, a new aspochracin derivative, isolated from a sponge-derived fungus, Aspergillus sclerotiorum Huber Sp080903f04 [pubmed.ncbi.nlm.nih.gov]
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